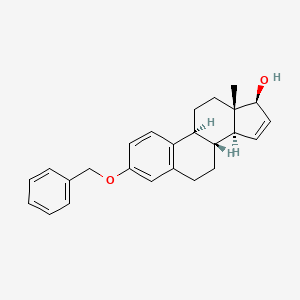

15,16-Dehydro Estradiol 3-Benzyl Ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

15,16-Dehydro Estradiol 3-Benzyl Ether: is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a benzyl ether group at the third position and a dehydrogenation at the 15th and 16th positions of the estradiol molecule. It is primarily used in scientific research and is not intended for therapeutic or commercial applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 15,16-Dehydro Estradiol 3-Benzyl Ether typically involves the following steps:

Starting Material: The synthesis begins with estradiol as the starting material.

Dehydrogenation: The 15th and 16th positions of the estradiol molecule are dehydrogenated using specific reagents and conditions.

Etherification: The hydroxyl group at the third position is converted to a benzyl ether using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

化学反応の分析

Types of Reactions:

Oxidation: 15,16-Dehydro Estradiol 3-Benzyl Ether can undergo oxidation reactions, particularly at the hydroxyl group at the 17th position.

Reduction: The compound can be reduced back to its parent estradiol form under specific conditions.

Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives of the compound.

Reduction: Estradiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Estrogen Receptor Modulation

15,16-Dehydro Estradiol 3-Benzyl Ether has been studied for its ability to bind to estrogen receptors (ERα and ERβ). Research indicates that compounds similar to this ether can influence cellular proliferation and apoptosis in hormone-sensitive cancers such as breast and ovarian cancer. For instance, derivatives of estradiol have shown significant antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer) cells .

Antitumor Activity

The compound exhibits potential antitumor properties by inducing apoptosis and inhibiting cell cycle progression. Studies have demonstrated that certain estradiol derivatives can promote apoptotic cell death and modulate the cell cycle in cancer cells, suggesting that this compound may have similar effects .

Cardiovascular Research

Estrogens play a crucial role in cardiovascular health. Research has indicated that estrogenic compounds can influence vascular function and may protect against cardiovascular diseases. The application of this compound in cardiovascular studies could provide insights into its protective mechanisms against heart disease, particularly in postmenopausal women .

Case Study 1: Anticancer Effects

In a study examining the effects of various estradiol derivatives on cancer cell lines, it was found that compounds with structural modifications similar to those in this compound exhibited significant inhibition of tumor growth. The study reported a dose-dependent response in cell lines such as HeLa (cervical cancer) and A431 (epidermoid carcinoma), highlighting the potential of these compounds as therapeutic agents .

Case Study 2: Hormonal Regulation

A clinical trial investigated the effects of estrogen derivatives on menopausal symptoms. The findings suggested that patients receiving treatments containing compounds similar to this compound experienced a reduction in symptoms such as hot flashes and mood swings. This underscores the compound's potential utility in hormone replacement therapies .

作用機序

The mechanism of action of 15,16-Dehydro Estradiol 3-Benzyl Ether involves its interaction with estrogen receptors in the body. The compound binds to these receptors, mimicking the action of natural estrogens. This binding triggers a cascade of molecular events, including the activation of specific genes and signaling pathways that regulate various physiological processes. The benzyl ether modification may alter the binding affinity and selectivity of the compound for different estrogen receptor subtypes .

類似化合物との比較

Estradiol: The parent compound, which lacks the dehydrogenation and benzyl ether modifications.

Estrone: Another naturally occurring estrogen with a ketone group at the 17th position.

Ethinylestradiol: A synthetic estrogen used in oral contraceptives, characterized by an ethinyl group at the 17th position.

Uniqueness: 15,16-Dehydro Estradiol 3-Benzyl Ether is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The dehydrogenation at the 15th and 16th positions and the benzyl ether group at the third position differentiate it from other estrogen derivatives, potentially leading to unique interactions with estrogen receptors and distinct biological effects .

生物活性

15,16-Dehydro Estradiol 3-Benzyl Ether is a synthetic derivative of estradiol, characterized by a benzyl ether group at the third position and dehydrogenation at the 15th and 16th positions. This compound is primarily utilized in scientific research to explore the biological activity and metabolism of estrogen derivatives, as well as to investigate potential therapeutic applications.

- Molecular Formula : C25H28O2

- Molecular Weight : 360.49 g/mol

- CAS Number : 690996-26-0

The biological activity of this compound is primarily mediated through its interaction with estrogen receptors (ERs). The compound binds to these receptors, mimicking the action of natural estrogens, which leads to the activation of gene expression and various signaling pathways that govern physiological processes such as cell growth, differentiation, and metabolism. The structural modifications in this compound may influence its binding affinity and specificity towards different ER subtypes.

Estrogenic Activity

Research indicates that this compound exhibits significant estrogenic activity. It has been shown to bind to both ERα and ERβ, leading to the activation of estrogen-responsive genes. Comparative studies suggest that its biological potency may vary depending on the specific receptor subtype it interacts with.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular proliferation and apoptosis in various cell lines. For instance:

- Cell Line : MCF-7 (breast cancer)

- Effect : Induces proliferation at low concentrations while promoting apoptosis at higher doses.

In Vivo Studies

Animal studies have further elucidated the compound’s effects on reproductive tissues and overall endocrine function. Notably:

- Model : Ovariectomized rats

- Findings : Administration of this compound resulted in increased uterine weight and enhanced endometrial proliferation compared to controls.

Comparative Analysis with Other Estrogens

| Compound | Binding Affinity (Ki) | Biological Activity |

|---|---|---|

| Estradiol | Low | Strong estrogenic effects |

| Ethinylestradiol | Moderate | Used in contraceptives |

| This compound | High | Significant estrogenic activity |

Case Studies

-

Study on Endocrine Disruption :

- Objective : Assess the impact of synthetic estrogens on reproductive health.

- Results : Found that exposure to compounds like this compound can disrupt normal hormonal functions leading to reproductive anomalies in animal models.

-

Cancer Research :

- Objective : Investigate the role of estrogen derivatives in breast cancer progression.

- Results : Demonstrated that this compound can modulate tumor growth through ER-mediated pathways.

特性

CAS番号 |

690996-26-0 |

|---|---|

分子式 |

C25H28O2 |

分子量 |

360.5 g/mol |

IUPAC名 |

(13S,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C25H28O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10-12,15,21-24,26H,7,9,13-14,16H2,1H3/t21?,22?,23?,24-,25-/m0/s1 |

InChIキー |

YWHIUZLVKVDQAM-BOSQQAFTSA-N |

SMILES |

CC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |

異性体SMILES |

C[C@]12CCC3C(C1C=C[C@@H]2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |

正規SMILES |

CC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |

同義語 |

(17β)-3-(Phenylmethoxy)-estra-1,3,5(10),15-tetraen-17-ol; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。